N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide
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Overview
Description
N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, two ethoxy groups, and a methoxyacetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide
- N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide
- (3-Chloro-4,5-dimethoxyphenyl)(2,4-difluorophenyl)methanone
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both ethoxy and methoxy groups, along with the chloro substituent, makes it a versatile compound for various chemical transformations and research purposes.
Properties
CAS No. |
90257-06-0 |
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Molecular Formula |
C13H18ClNO4 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C13H18ClNO4/c1-4-18-11-7-9(15-12(16)8-17-3)6-10(14)13(11)19-5-2/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
OCHPGXUASMMBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)COC)Cl)OCC |
Origin of Product |
United States |
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